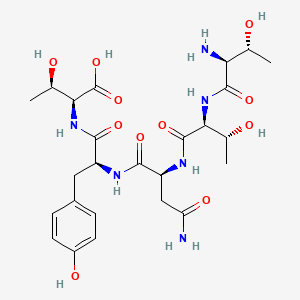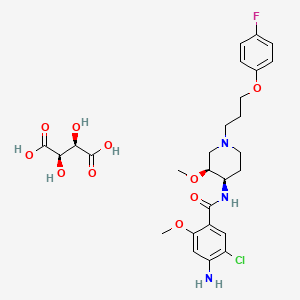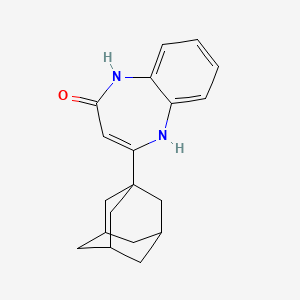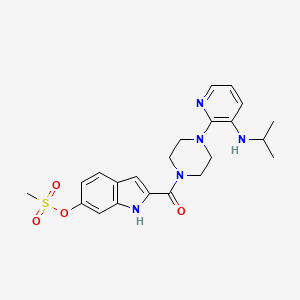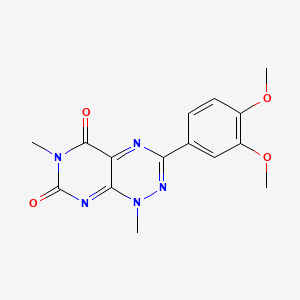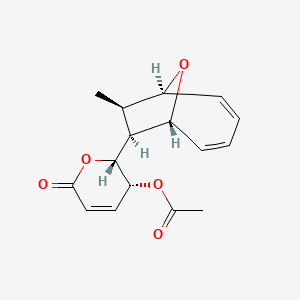
(+)-Mycoepoxydiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Mycoepoxydiene is a natural product isolated from the fungus Mycosphaerella sp. It is a member of the epoxide family and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes an epoxide ring, making it a valuable subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mycoepoxydiene involves several steps, starting from readily available starting materials. The key steps typically include the formation of the epoxide ring and the construction of the complex molecular framework. Various synthetic routes have been developed, often involving the use of chiral catalysts to ensure the correct stereochemistry of the final product. Reaction conditions usually involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase, with efforts focused on optimizing the yield and scalability of the synthetic processes. The use of biotechnological approaches, such as fermentation of the producing fungus, is also being explored as a potential method for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Mycoepoxydiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve specific temperatures and solvents to control the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(+)-Mycoepoxydiene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying epoxide chemistry and developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: this compound is being investigated for its potential use in the synthesis of complex organic molecules and as a precursor for the development of new materials.
Mecanismo De Acción
The mechanism of action of (+)-Mycoepoxydiene involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. Studies have shown that this compound can target proteins involved in cell division and signal transduction pathways, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
(+)-Mycoepoxydiene can be compared with other epoxide-containing natural products, such as:
Epoxomicin: Known for its proteasome inhibitory activity.
Epothilone: A class of compounds with potent anticancer properties.
Fumagillin: An antibiotic with anti-angiogenic activity.
What sets this compound apart is its unique molecular structure and the specific biological activities it exhibits, which are distinct from those of other epoxide-containing compounds.
Propiedades
Número CAS |
221898-91-5 |
|---|---|
Fórmula molecular |
C16H18O5 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
[(2R,3R)-2-[(1S,6R,7S,8R)-8-methyl-9-oxabicyclo[4.2.1]nona-2,4-dien-7-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C16H18O5/c1-9-11-5-3-4-6-12(20-11)15(9)16-13(19-10(2)17)7-8-14(18)21-16/h3-9,11-13,15-16H,1-2H3/t9-,11-,12+,13+,15-,16-/m0/s1 |
Clave InChI |
MQZRLGPPQPUHBI-KTMGZXLOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2C=CC=C[C@H]([C@H]1[C@@H]3[C@@H](C=CC(=O)O3)OC(=O)C)O2 |
SMILES canónico |
CC1C2C=CC=CC(C1C3C(C=CC(=O)O3)OC(=O)C)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


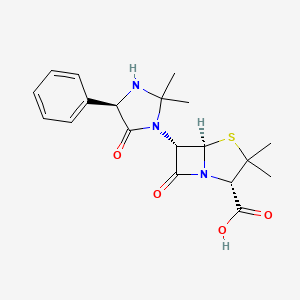
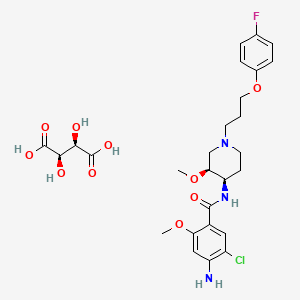
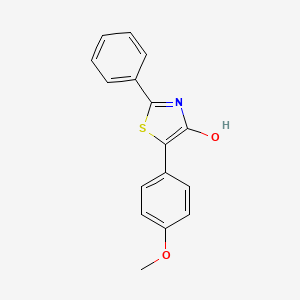


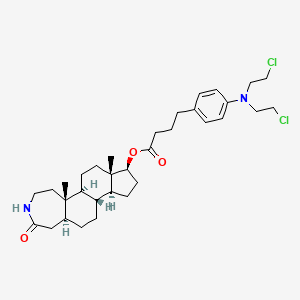
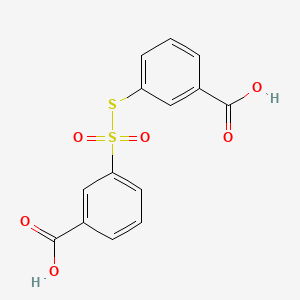
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
